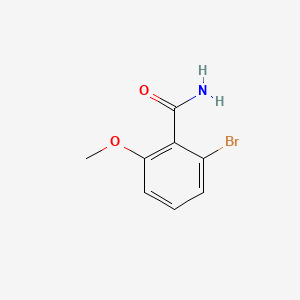

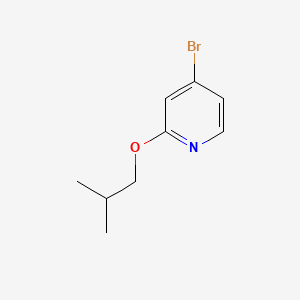

![molecular formula C6H5BrN4 B572175 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1273577-17-5](/img/structure/B572175.png)

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

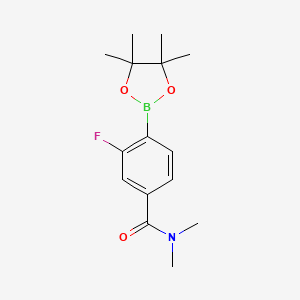

“3-Bromopyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C6H5BrN4 . It has an average mass of 213.035 Da and a monoisotopic mass of 211.969757 Da . This compound is used for research and development purposes .

Molecular Structure Analysis

The structural motif of “3-Bromopyrazolo[1,5-a]pyrimidin-7-amine” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromopyrazolo[1,5-a]pyrimidin-7-amine” include a molecular weight of 304.15 . It is recommended to be stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Facilitation of Sequential Functionalization : A study by Catalano et al. (2015) describes the use of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, related to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine, for the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This method is noted for its efficiency, especially when incorporating multiple unique 3-aryl and 7-amino substituents (Catalano et al., 2015).

Antitrypanosomal and Antimicrobial Properties : Abdelriheem et al. (2017) investigated pyrazolo[1,5-a]pyrimidines as purine analogues with beneficial properties as antimetabolites in purine biochemical reactions. They synthesized new series of these compounds, including derivatives of 3-Bromopyrazolo[1,5-a]pyrimidine, demonstrating their antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).

Potential in PET Imaging : Kumar et al. (2003) developed a synthesis for a derivative of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine, specifically designed as a PET ligand for imaging CRF1 receptors. This highlights its potential application in neuroimaging and the study of neurodegenerative disorders (Kumar et al., 2003).

Application in Cancer Research : Jiu-fu et al. (2015) synthesized a variant of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine with moderate anticancer activity. Their research contributes to the growing body of evidence supporting the potential of pyrazolo[1,5-a]pyrimidines in cancer therapy (Lu Jiu-fu et al., 2015).

Neurodegenerative Disease Research : A study by Squarcialupi et al. (2013) on 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, closely related to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine, identified their use as human A3 adenosine receptor antagonists. These compounds were effective in counteracting neurotoxicity in vitro, highlighting their potential in neurodegenerative disease research (Squarcialupi et al., 2013).

Safety And Hazards

When handling “3-Bromopyrazolo[1,5-a]pyrimidin-7-amine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

3-bromopyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLDEPNFJQGNGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)Br)N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855980 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine | |

CAS RN |

1273577-17-5 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

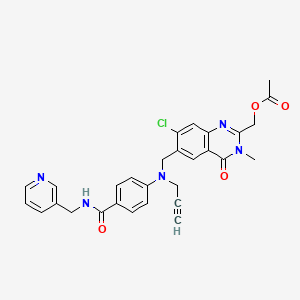

![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)

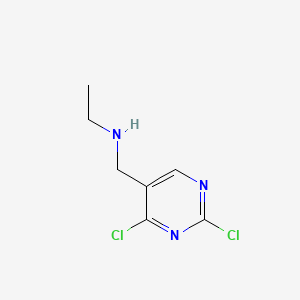

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)

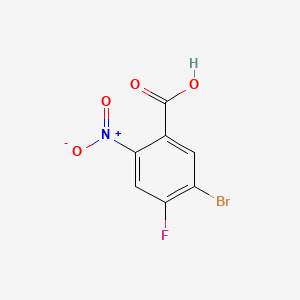

![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)